



# Application Notes: Ullmann Aryl Ether Coupling in the Total Synthesis of Lobaric Acid

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Compound of Interest		
Compound Name:	Lobaric Acid	
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## Introduction

**Lobaric acid**, a depsidone isolated from lichens, has garnered significant interest due to its diverse biological activities, including antimicrobial, antimitotic, and cytotoxic properties.[1] The total synthesis of **lobaric acid** and its derivatives is a key area of research for enabling further investigation into its therapeutic potential. A critical step in the construction of the characteristic depsidone core is the formation of a diaryl ether linkage. The Ullmann aryl ether coupling, a copper-catalyzed reaction between an aryl halide and a phenol, has proven to be an effective strategy for this transformation in the synthesis of **lobaric acid** precursors.[1][2][3] This application note details the Ullmann coupling protocol utilized in the total synthesis of lobarin, a direct precursor to **lobaric acid**, providing researchers with the necessary information to replicate and adapt this methodology.

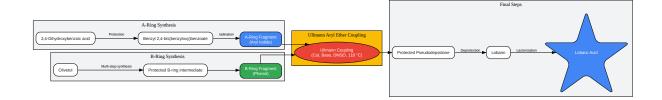
The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a cornerstone of aryl-aryl and aryl-heteroatom bond formation in organic synthesis.[4] While classical Ullmann conditions often require harsh reaction conditions, modern variations have expanded its applicability in complex natural product synthesis.[4]

## Signaling Pathway and Experimental Workflow

The Ullmann aryl ether coupling serves as the pivotal step in connecting the two aromatic rings (A-ring and B-ring) to form the pseudodepsidone core of lobarin. The overall synthetic strategy involves the preparation of a suitably functionalized aryl iodide (A-ring fragment) and a phenolic



B-ring fragment, which are then coupled using a copper catalyst. Subsequent deprotection and lactonization steps yield the final **lobaric acid**.



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Caption: Synthetic workflow for lobaric acid featuring the Ullmann aryl ether coupling.

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for the Ullmann aryl ether coupling step in the synthesis of a sakisacaulon A, a closely related pseudodepsidone, which employs a similar synthetic strategy to that of the lobarin precursor.[1]



Parameter	Value
Reactants	
A-Ring (Aryl Iodide)	Benzyl 2,4-bis(benzyloxy)-6-iodobenzoate
B-Ring (Phenol)	Benzyl 4,6-bis(benzyloxy)-3-hydroxy-2- pentylbenzoate
Reagents & Conditions	
Copper Catalyst	Copper(I) iodide (CuI)
Base	Cesium carbonate (Cs <sub>2</sub> CO <sub>3</sub> )
Solvent	Dimethyl sulfoxide (DMSO)
Temperature	110 °C
Reaction Time	12 hours
Yield	
Coupled Product Yield	63%

## **Experimental Protocols Materials**

- A-Ring Fragment (Benzyl 2,4-bis(benzyloxy)-6-iodobenzoate)
- B-Ring Fragment (Benzyl 4,6-bis(benzyloxy)-3-hydroxy-2-pentylbenzoate)
- Copper(I) iodide (CuI)
- Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>)
- Anhydrous dimethyl sulfoxide (DMSO)
- Ethyl acetate (EtOAc)
- Water (H<sub>2</sub>O)



- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Argon (Ar) gas
- Standard laboratory glassware (oven-dried)
- Magnetic stirrer and heating oil bath

## **Procedure for Ullmann Aryl Ether Coupling**

This protocol is based on the synthesis of sakisacaulon A, a related pseudodepsidone, and is analogous to the coupling step for the lobarin precursor.[2]

- · Reaction Setup:
  - To an oven-dried sealed tube equipped with a magnetic stir bar, add the A-ring fragment (1.0 equiv), the B-ring fragment (1.2 equiv), copper(I) iodide (0.2 equiv), and cesium carbonate (2.0 equiv).
  - The tube is then evacuated and backfilled with argon. This sequence is repeated two additional times to ensure an inert atmosphere.
  - Add anhydrous dimethyl sulfoxide (DMSO) to the reaction tube via syringe.
- Reaction Execution:
  - Place the sealed tube in a preheated oil bath at 110 °C.
  - Stir the reaction mixture vigorously for 12 hours.
- Work-up and Isolation:
  - After 12 hours, cool the reaction mixture to room temperature.
  - Add ethyl acetate and water to the reaction mixture and stir.
  - Transfer the mixture to a separatory funnel and separate the layers.
  - Extract the aqueous phase three times with ethyl acetate.



- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the mixture through a pad of silica gel.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification:
  - Purify the crude product by flash column chromatography on silica gel to yield the desired coupled pseudodepsidone.

#### Conclusion

The Ullmann aryl ether coupling provides a reliable and effective method for the construction of the diaryl ether linkage in the synthesis of **lobaric acid** and its derivatives. The detailed protocol and data presented in this application note offer a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating further exploration of the biological activities of these complex molecules. The moderate to good yield of the coupling reaction underscores its utility as a key step in the total synthesis of **lobaric acid**.

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